molecular formula C10H5ClF3N B1471333 1-Chloro-8-(trifluoromethyl)isoquinoline CAS No. 1283719-92-5

1-Chloro-8-(trifluoromethyl)isoquinoline

Cat. No.: B1471333
CAS No.: 1283719-92-5
M. Wt: 231.6 g/mol
InChI Key: UGZMKOLPFSYKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Chloro-8-(trifluoromethyl)isoquinoline” is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 g/mol .


Synthesis Analysis

The synthesis of “this compound” and similar compounds is a topic of ongoing research. For instance, one study discusses the synthesis of novel fluorescent molecules based on 1,8-naphthalimide derivatives . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 and a boiling point of 296.3±35.0 °C at 760 mmHg .

Scientific Research Applications

1-Chloro-8-(trifluoromethyl)isoquinoline has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of a variety of compounds, including polymers, catalysts, and pharmaceuticals. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds. In addition, this compound has been used as a reagent in the synthesis of a variety of organic compounds, such as amines, esters, and alcohols.

Mechanism of Action

The mechanism of action of 1-Chloro-8-(trifluoromethyl)isoquinoline has been studied extensively. It has been found to act as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). This enzyme is involved in the metabolism of a variety of drugs, including nicotine and caffeine. Inhibition of CYP2A6 by this compound results in a decrease in the metabolism of these drugs, leading to an increase in their concentrations in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In humans, this compound has been found to inhibit the metabolism of certain drugs, leading to an increase in their concentrations in the body. In mice, this compound has been found to inhibit the activity of the enzyme cytochrome P450 2A6 (CYP2A6). This enzyme is involved in the metabolism of a variety of drugs, including nicotine and caffeine. Inhibition of CYP2A6 by this compound results in a decrease in the metabolism of these drugs, leading to an increase in their concentrations in the body.

Advantages and Limitations for Lab Experiments

1-Chloro-8-(trifluoromethyl)isoquinoline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. This compound is toxic and should be handled with care. Additionally, its mechanism of action is not fully understood, and further research is needed to determine its full potential.

Future Directions

1-Chloro-8-(trifluoromethyl)isoquinoline has a wide range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential uses in medicine, chemistry, and biochemistry. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound in humans and other organisms. Finally, further research is needed to explore the potential use of this compound as a reagent in the synthesis of a variety of organic compounds.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory system toxicity .

Properties

IUPAC Name

1-chloro-8-(trifluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-8-6(4-5-15-9)2-1-3-7(8)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMKOLPFSYKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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